molecular formula C11H10ClNO3S B2436485 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride CAS No. 1512753-16-0

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B2436485
CAS No.: 1512753-16-0
M. Wt: 271.72
InChI Key: NCEMQWAWIILLRL-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO3S. It is a versatile small molecule scaffold used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride typically involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial applications. The process involves careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aqueous ammonia for the formation of sulfonamide derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol for recrystallization .

Major Products

Scientific Research Applications

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride is used in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-7-3-4-9(5-10(7)17(12,14)15)11-13-8(2)6-16-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEMQWAWIILLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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